2-(ethylsulfanyl)-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-(Ethylsulfanyl)-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound characterized by the presence of an ethylsulfanyl group, a fluorobenzenesulfonyl group, and a dihydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common route includes the reaction of 4-fluorobenzenesulfonyl chloride with an appropriate imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfanyl)-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorobenzenesulfonyl group can be reduced under specific conditions.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted benzene derivatives .
Scientific Research Applications
2-(Ethylsulfanyl)-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The ethylsulfanyl group can interact with thiol groups in proteins, while the fluorobenzenesulfonyl group can form strong interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzenesulfonyl chloride: A precursor used in the synthesis of 2-(ethylsulfanyl)-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole.
2-(Methylsulfanyl)-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole: A similar compound with a methylsulfanyl group instead of an ethylsulfanyl group.
Uniqueness
This compound is unique due to the presence of the ethylsulfanyl group, which can impart different chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(Ethylsulfanyl)-1-(4-fluorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound notable for its unique structural features, which include an ethylsulfanyl group and a fluorobenzenesulfonyl moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₃H₁₄FNO₂S₂
- Molecular Weight : 303.38 g/mol
- CAS Number : 868216-52-8
The presence of the ethylsulfanyl group allows for interactions with thiol groups in proteins, while the fluorobenzenesulfonyl group enhances its reactivity and potential for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The ethylsulfanyl group can form disulfide bonds with thiols in proteins, which may alter enzyme activity or protein function. Additionally, the fluorobenzenesulfonyl group can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies on sulfonamide derivatives have shown that they can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound's ability to interact with cellular proteins may lead to the induction of apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Research Findings
Study | Findings |
---|---|
Study on Anticancer Activity | Demonstrated that similar sulfonamide derivatives can inhibit tumor growth through modulation of signaling pathways. |
Anti-inflammatory Research | Showed potential inhibition of pro-inflammatory cytokines, suggesting therapeutic applications in inflammatory diseases. |
Mechanistic Studies | Indicated that the ethylsulfanyl and fluorobenzenesulfonyl groups contribute significantly to the compound's biological interactions with proteins. |
Case Studies
-
Case Study on Anticancer Properties :
A study explored various sulfonamide derivatives, including those related to this compound, revealing significant cytotoxic effects against several cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological activity. -
Case Study on Anti-inflammatory Mechanisms :
Another investigation focused on the anti-inflammatory effects of similar compounds. Results indicated a marked decrease in inflammatory markers in treated cells compared to controls, supporting the potential use of such compounds in managing inflammatory diseases.
Properties
IUPAC Name |
2-ethylsulfanyl-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2S2/c1-2-17-11-13-7-8-14(11)18(15,16)10-5-3-9(12)4-6-10/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWCMOAHHXUODX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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